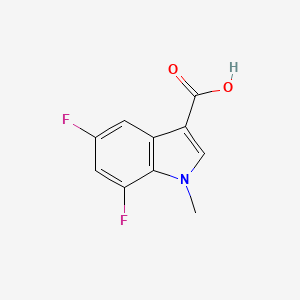

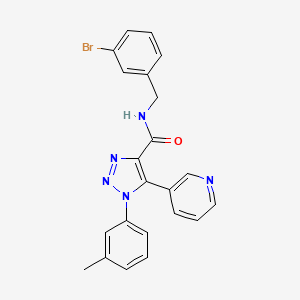

3-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione”, there are related compounds synthesized through Stille coupling reactions . For instance, polymers based on thiophene armed triazine and different thiophene derivatives including thiophene (Th), thieno[3,2-b]thiophene (TT), dithieno[3,2-b:20,30-d]thiophene (DTT) or thieno[20,3’:4,5]thieno[3,2-b] thieno[2,3-d]thiophene (TTTT) are synthesized through a Stille coupling reaction .Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Heterocyclic Derivatives

Research indicates that 1,3-Oxazolidines, which include compounds like 3-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione, are utilized as chiral precursors in designing optically active natural and synthetic compounds, and also as chiral ligands enabling enantio- and diastereoselective processes (Zarovnaya, Dul’nev, & Palchikov, 2015).

Antimicrobial Activity

1,3-Oxazolidinone derivatives have shown promising antimicrobial activity against bacteria like Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents (Karaman et al., 2018).

Chemical Properties and Reactions

Reactivity Studies

The reactivity of 3-methyl-4-arylthio-2-azetidinones, which are structurally related to the given compound, has been extensively studied. These studies provide insights into the potential chemical behavior and applications of similar compounds (Hirai, Matsuda, & Kishida, 1973).

Synthesis of Novel Derivatives

Research has explored the synthesis of various derivatives of oxazolidine-2,4-diones, a category that includes the compound . These studies help understand the synthetic pathways and potential modifications of such compounds for varied applications (Zhang et al., 2015).

Potential Therapeutic Applications

Antineoplastic Agents

Compounds similar to this compound have been synthesized as potential antineoplastic agents, indicating possible applications in cancer therapy (Koebel, Needham, & Blanton, 1975).

Antifungal and Antibacterial Properties

Famoxadone, a fungicide belonging to the oxazolidinone class, demonstrates excellent control of plant pathogens, suggesting potential agricultural applications of similar compounds (Sternberg et al., 2001).

properties

IUPAC Name |

3-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O5S2/c11-7-1-2-9(19-7)20(16,17)12-3-6(4-12)13-8(14)5-18-10(13)15/h1-2,6H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPVSLNCGXSYGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dichloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2920870.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2920874.png)

![3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine](/img/structure/B2920879.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2920881.png)

![N-[Cyano(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2920882.png)

![4-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-amine](/img/structure/B2920883.png)

![7-ethyl-8-methyl-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2920884.png)

![4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine](/img/structure/B2920887.png)